1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-10-7-5-6-8-16(10)13(18)11-9-12(14)15-17(11)4-2/h9-10H,3-8H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZRCQRDCQVAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NN2CC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the ethyl groups. Common reagents used in these reactions include hydrazine, ethyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Synthesis Overview
The synthesis of 1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions, including the formation of the pyrazole and piperidine rings through various chemical transformations. These processes often utilize coupling reagents under controlled conditions to ensure high yield and purity.
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile compound in the development of new materials.
Biology
Research has indicated that this compound may possess bioactive properties. It is being studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation. The interaction with specific molecular targets can lead to significant biological effects, making it a candidate for further exploration in pharmacology.
Medicine
The compound has been investigated for its therapeutic properties, particularly in oncology. Studies have shown that it exhibits selective inhibitory action against certain cancer cell lines, suggesting potential as an anticancer agent. Notably, its structure allows for modifications that can enhance efficacy and reduce side effects.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions. Its unique properties enable advancements in material science, particularly in creating polymers and other advanced materials.
Data Table: Summary of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Building Block | Used in synthesizing complex organic compounds |
| Biology | Bioactive Studies | Investigated for enzyme inhibition and receptor modulation |
| Medicine | Anticancer Agent | Selective inhibition of cancer cell lines |
| Industry | Material Development | Utilized as a catalyst in chemical reactions |
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics, highlighting its potential as a lead compound for drug development.
Case Study 2: Synthetic Applications
Research published in Synthetic Communications demonstrated the use of this compound as a precursor in synthesizing novel piperidine derivatives. The study outlined a multi-step synthesis process that improved yield through optimized reaction conditions.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Pyrazol-3-amine derivatives are characterized by substitutions at positions 1 and 5 of the pyrazole core. Below is a comparative analysis:
Key Compounds
Physicochemical Properties
- LogP and Solubility :
- Molecular Weight : The target compound (MW ~263) falls within the range of CNS-active drugs, contrasting with bulkier aryl-substituted analogs (e.g., SI92, MW 309) .
Biological Activity
1-Ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry. Its unique structure allows for diverse biological interactions, making it a subject of interest for researchers investigating its therapeutic properties.
The molecular formula of this compound is , with a molecular weight of 250.34 g/mol. The compound features a pyrazole ring and a piperidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N4O |
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | (5-amino-1-ethylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone |
| InChI | InChI=1S/C13H22N4O/c1-3-10... |
| InChI Key | AHVHAGFORMBJRE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCCCN1C(=O)C2=NN(C(=C2)N)CC |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring: Condensation of hydrazine with a 1,3-diketone under acidic conditions.
- Formation of the Piperidine Ring: Hydrogenation of pyridine using a molybdenum disulfide catalyst.
- Coupling: The final step involves coupling the two rings through carbonylation, often employing EDCI as a coupling reagent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological processes, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Case Studies and Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Anticancer Activity: Research indicates that derivatives of pyrazole compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, a study demonstrated that pyrazole derivatives could effectively inhibit the proliferation of several cancer cell lines, suggesting potential as anticancer agents .
- Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial for developing treatments for chronic inflammatory diseases.
- Enzyme Inhibition: The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in drug design targeting metabolic disorders .
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound serves as a valuable building block in medicinal chemistry for synthesizing new therapeutic agents. Its potential applications include:
Q & A
Q. Key Considerations :
- Purification via chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates .
- Monitor reaction progress using TLC or LC-MS to avoid side products.
How can researchers address low yields in multi-step syntheses of pyrazole-piperidine hybrids?
Advanced Research Focus
Low yields often arise from:
- Incomplete coupling reactions due to steric hindrance from the 2-ethylpiperidine moiety. Mitigate this by using bulky base catalysts (e.g., Cs2CO3) to enhance nucleophilic attack .
- Competing oxidation/reduction pathways during carbonyl activation. Optimize reaction conditions by:
- Replacing traditional oxidants (e.g., KMnO4) with milder agents like TEMPO to preserve the pyrazole core .
- Employing reducing agents (e.g., NaBH4) selectively for intermediates .
- Scale-up challenges : Use flow chemistry to maintain temperature control and reduce decomposition .
Case Study : A 17.9% yield improvement was achieved for a related compound by adjusting catalyst loading (0.1 eq CuBr) and reaction time (48 hours) .
Which spectroscopic techniques are most reliable for structural confirmation?
Q. Basic Research Focus
- 1H/13C NMR : Identify characteristic peaks, such as:
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 293.18) with <2 ppm error .
- IR Spectroscopy : Detect carbonyl stretching (~1650–1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regiochemistry .
How can biological activity data contradictions be resolved across studies?
Advanced Research Focus
Discrepancies often stem from:
- Substituent effects : Compare bioactivity of analogs (e.g., 2-ethylpiperidine vs. phenylpiperazine derivatives) to identify pharmacophore requirements .
- Assay variability : Standardize protocols (e.g., fixed IC50 measurement conditions) and validate with positive controls (e.g., known kinase inhibitors) .
- Metabolic instability : Perform microsomal stability assays to rule out rapid degradation in vitro .
Example : Pyrazole derivatives with trifluoromethyl groups showed enhanced antimicrobial activity but poor solubility, highlighting the need for balanced lipophilicity .
What methodologies are used to evaluate structure-activity relationships (SAR) in this compound class?
Q. Advanced Research Focus
- Systematic substitution : Synthesize analogs with varied substituents (e.g., 4-methoxyphenyl, trifluoromethyl) to map electronic and steric effects .
- Molecular docking : Model interactions with target proteins (e.g., carbonic anhydrase II) using AutoDock Vina or Schrödinger Suite .
- Pharmacokinetic profiling : Assess logP , aqueous solubility, and plasma protein binding to prioritize lead compounds .
Data-Driven Approach : A study on pyrazole-based Lamellarin O analogs used IC50 values and docking scores to correlate substituent bulk with cytotoxic potency .
How can regioselectivity challenges in pyrazole functionalization be addressed?
Q. Advanced Research Focus
- Directing groups : Introduce temporary groups (e.g., Boc-protected amines) to steer reactions to the C3 or C5 position .
- Microwave-assisted synthesis : Enhance regioselectivity via rapid heating/cooling cycles, as shown in 1,3,5-trisubstituted pyrazole syntheses .
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .
Case Study : Regioselective carbonyl insertion at C5 was achieved using Pd(PPh3)4 catalysis in DMF/H2O .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
